2-(3,4-difluorophenoxy)acetonitrile
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Overview
Description
2-(3,4-Difluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5F2NO. It is characterized by the presence of a difluorophenoxy group attached to an acetonitrile moiety. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenoxy)acetonitrile typically involves the reaction of 3,4-difluorophenol with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Primary Amines: Produced through reduction reactions.
Scientific Research Applications
2-(3,4-Difluorophenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenoxy)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)acetonitrile
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
2-(3,4-Difluorophenoxy)acetonitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structural feature can result in different chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
942473-62-3 |
---|---|
Molecular Formula |
C8H5F2NO |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
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